molecular formula C10H6F3NO B13004129 7-(Trifluoromethyl)indolizine-1-carbaldehyde

7-(Trifluoromethyl)indolizine-1-carbaldehyde

Cat. No.: B13004129
M. Wt: 213.16 g/mol
InChI Key: QZVFNNGWMJRZES-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)indolizine-1-carbaldehyde is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound belongs to the indolizine family, which is known for its diverse biological and chemical properties. The presence of the trifluoromethyl group at the 7th position and the carbaldehyde group at the 1st position makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 7-(Trifluoromethyl)indolizine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the one-pot synthesis, which includes the reaction of appropriate starting materials under specific conditions . Spectroscopic techniques such as infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry are used to confirm the structure of the synthesized compound .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves the use of reagents like trifluoromethyl-substituted precursors and aldehyde-forming agents under controlled conditions.

Chemical Reactions Analysis

7-(Trifluoromethyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to selectively target enzymes like cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6 . These interactions can lead to anti-inflammatory effects, making the compound and its derivatives valuable in medical research.

Comparison with Similar Compounds

Similar compounds to 7-(Trifluoromethyl)indolizine-1-carbaldehyde include:

Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both the trifluoromethyl and carbaldehyde groups

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

7-(trifluoromethyl)indolizine-1-carbaldehyde

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-4-14-3-1-7(6-15)9(14)5-8/h1-6H

InChI Key

QZVFNNGWMJRZES-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=C2C=C1C(F)(F)F)C=O

Origin of Product

United States

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